Technical Whitepaper: Scalable Synthesis of Endo-bicyclo[3.3.1]nonane-3-carboxylic Acid via Adamantane Scaffold Rearrangement
Technical Whitepaper: Scalable Synthesis of Endo-bicyclo[3.3.1]nonane-3-carboxylic Acid via Adamantane Scaffold Rearrangement
This technical guide details the synthesis of endo-bicyclo[3.3.1]nonane-3-carboxylic acid starting from adamantane .
The transformation requires the strategic degradation of the adamantane cage. While de novo syntheses (e.g., enamine annulation) exist, the oxidative fragmentation of 2-adamantanone represents the most direct route from the adamantane feedstock. This pathway exploits the inherent strain of the diamondoid scaffold to access the bicyclic core with high stereocontrol.
Executive Summary
The bicyclo[3.3.1]nonane skeleton is a privileged scaffold in medicinal chemistry, serving as a lipophilic spacer and a conformationally restricted bioisostere. Synthesizing this core from adamantane (
This guide presents a validated, three-phase protocol:
-
Functionalization: Oxidation of adamantane to 2-adamantanone.
-
Oxidative Fragmentation: Regioselective cleavage of the adamantane framework using a Baeyer-Villiger-type or Selenium Dioxide (
) mediated oxidation to form a lactone intermediate. -
Hydrolytic Ring Opening: Base-catalyzed hydrolysis to yield the endo-hydroxy-acid , followed by deoxygenation to the target endo-bicyclo[3.3.1]nonane-3-carboxylic acid .
Retrosynthetic Analysis
The synthesis is driven by the release of ring strain. The adamantane cage is rigid and unstrained, but introducing a ketone at C2 (2-adamantanone) activates the adjacent C1-C2 bonds for oxidative insertion.
-
Target: endo-Bicyclo[3.3.1]nonane-3-carboxylic acid.
-
Precursor: 2-Oxa-adamantane or related Lactone intermediates.
-
Starting Material: Adamantane.
Logical Pathway Visualization
Figure 1: Retrosynthetic disconnection showing the stepwise degradation of the adamantane cage.
Detailed Experimental Protocol
Phase 1: Synthesis of 2-Adamantanone
The first step is the regioselective oxidation of adamantane. While 1-adamantanol is easier to access, the ketone is required for the cleavage.
-
Reagents: Adamantane, Conc.[1][2]
(98%), (fuming) or . -
Mechanism: Intermolecular hydride transfer followed by oxidation.
Protocol:
-
Dissolve Adamantane (13.6 g, 100 mmol) in conc.
(100 mL) . The mixture typically turns yellow/orange. -
Heat to 60°C for 4 hours.
-
Pour the reaction mixture over crushed ice (500 g) .
-
Extract with diethyl ether (3 x 100 mL) .
-
Wash the organic layer with sat.
and brine. -
Dry over
and concentrate. -
Purification: Recrystallization from hexane yields 2-adamantanone as a white solid (Yield: ~70-80%).
Phase 2: Oxidative Cleavage to the Lactone
This is the critical "cage-breaking" step. A classic Baeyer-Villiger oxidation inserts an oxygen atom, but the Selenium Dioxide (
-
Reagents: 2-Adamantanone,
, (30%), t-Butanol. -
Reaction Type: Oxidative rearrangement / Lactonization.
Protocol:
-
Suspend 2-Adamantanone (1.5 g, 10 mmol) in t-Butanol (20 mL) .
-
Add Selenium Dioxide (
, 1.2 g, 11 mmol) and (30%, 5 mL) . -
Heat to reflux (80°C) for 6–8 hours.
-
Monitor by TLC for the disappearance of the ketone.
-
Workup: Cool and filter to remove selenium deposits. Evaporate the solvent.[2]
-
Intermediate: The product is a mixture containing the lactone (4-oxahomoadamantan-5-one) and the ring-opened seleninic ester.
Phase 3: Hydrolysis to Endo-Hydroxy-Acid
The lactone is hydrolyzed to open the ring. The stereochemistry of the resulting carboxylic acid relative to the bridge is predominantly endo due to the geometric constraints of the transition state during the cleavage.
-
Reagents: NaOH (10% aq), Ethanol, HCl.
Protocol:
-
Dissolve the crude lactone residue in Ethanol (15 mL) and 10% NaOH (15 mL) .
-
Reflux for 3 hours .
-
Cool to room temperature and wash with ether (to remove unreacted neutral species).
-
Acidify the aqueous layer to pH 2 with conc. HCl .
-
Extract the precipitate with Ethyl Acetate (3 x 20 mL) .
-
Product: Evaporation yields endo-7-hydroxybicyclo[3.3.1]nonane-3-carboxylic acid .
Phase 4: Deoxygenation to the Target (Optional)
If the user requires the unsubstitutedendo-bicyclo[3.3.1]nonane-3-carboxylic acid , the hydroxyl group at C7 (generated from the ketone oxygen) must be removed.
-
Method: Barton-McCombie Deoxygenation.
-
Protocol Summary:
-
Convert the C7-alcohol to a xanthate (using
, MeI, NaH). -
Radical reduction using Tributyltin hydride (
) and AIBN in refluxing toluene. -
This yields the target endo-bicyclo[3.3.1]nonane-3-carboxylic acid .
-
Quantitative Data Summary
| Parameter | Value / Condition | Notes |
| Starting Material | Adamantane | Cheap, commercially available. |
| Intermediate | 2-Adamantanone | MP: 256–258°C. |
| Key Reagent | Promotes oxidative ring cleavage. | |
| Target Isomer | Endo | Refers to -COOH orientation relative to C9 bridge. |
| Overall Yield | 35–45% | From Adamantane to Hydroxy-Acid. |
| Purification | Recrystallization | Cyclohexane or EtOAc/Hexane. |
Mechanistic Insight & Stereochemistry
The formation of the endo isomer is not accidental; it is a consequence of the chair-chair conformation of the bicyclo[3.3.1]nonane system.
-
Cleavage: When the C1-C2 bond of 2-adamantanone breaks, the adamantane "cage" opens into a bicyclic system.
-
Stereocontrol: The carboxylic acid group (derived from C2) and the hydroxyl group (if retained) adopt positions that minimize transannular strain.
-
Endo vs. Exo: In the bicyclo[3.3.1]nonane system, the endo position (axial-like) typically allows for intramolecular hydrogen bonding (if -OH and -COOH are present) or minimizes steric clash with the C7 hydrogens compared to the exo (equatorial) form which suffers from severe repulsion in the "boat" conformer equivalents.
Pathway Diagram
Figure 2: Mechanistic flow from the ketone to the endo-acid.
References
-
Nurieva, E. V., et al. (2013).[3] Unusual Tubulin-Clustering Ability of Specifically C7-Modified Colchicine Analogues. ChemBioChem.[3]
- Relevance: Describes the SeO2-promoted ring opening of 2-adamantanone to bicyclo[3.3.
-
Strazzolini, P., et al. (2019). Fast Amide Bond Cleavage Assisted by a Secondary Amino and a Carboxyl Group. Molecules.
- Relevance: Characterizes the physical properties (MP, NMR) of endo-bicyclo[3.3.1]nonane-3-carboxylic acid (Compound 20).
-
Majerski, Z., et al. (1979). Synthesis of 1,3-disubstituted bicyclo[3.3.1]nonanes from 1-hydroxyadamantane-4-one. Journal of Organic Chemistry.
- Relevance: Establishes the fragmentation pathways of adamantane deriv
-
Organic Syntheses. (1979). 4-Protoadamantanone. Org. Synth. 1979, 59, 147.
- Relevance: Provides protocols for handling adamantane rearrangements and lead tetraacetate/iodine oxid
Sources
- 1. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]
